molecular formula C16H18N2O2S B378129 N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide

Katalognummer: B378129
Molekulargewicht: 302.4g/mol
InChI-Schlüssel: UIFVRHFJJPRNII-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core and a piperidinoacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Eigenschaften

Molekularformel

C16H18N2O2S

Molekulargewicht

302.4g/mol

IUPAC-Name

N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]-N-piperidin-1-ylacetamide

InChI

InChI=1S/C16H18N2O2S/c1-12(19)18(17-9-5-2-6-10-17)11-15-16(20)13-7-3-4-8-14(13)21-15/h3-4,7-8,11H,2,5-6,9-10H2,1H3/b15-11-

InChI-Schlüssel

UIFVRHFJJPRNII-PTNGSMBKSA-N

SMILES

CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3

Isomerische SMILES

CC(=O)N(/C=C\1/C(=O)C2=CC=CC=C2S1)N3CCCCC3

Kanonische SMILES

CC(=O)N(C=C1C(=O)C2=CC=CC=C2S1)N3CCCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-1-benzothiophene-2-carbaldehyde with piperidinoacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-N-(1-piperidinyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.